molecular formula C11H13ClN2O3 B12311757 Tryptophan, 2-hydroxy-, hydrochloride

Tryptophan, 2-hydroxy-, hydrochloride

Cat. No.: B12311757
M. Wt: 256.68 g/mol
InChI Key: NLKLEPLJCJLJMN-UHFFFAOYSA-N
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Description

Overview of Tryptophan as a Fundamental Amino Acid and Its Metabolic Diversification

Tryptophan is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet from protein-containing foods like milk, cheese, nuts, and seeds. nih.govnih.gov It is the largest of the 20 standard proteinogenic amino acids and is unique for its indole (B1671886) side chain, a fusion of a benzene (B151609) and a pyrrole (B145914) ring. nih.gov While a small portion of dietary tryptophan is used for protein synthesis, the vast majority is catabolized through several distinct and crucial metabolic pathways. nih.govijbs.com

The three primary routes for tryptophan metabolism are:

The Kynurenine (B1673888) Pathway: This is the principal route, accounting for over 95% of tryptophan degradation. ijbs.commdpi.com It generates a variety of bioactive metabolites, including kynurenine, and is the pathway for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). ijbs.comyoutube.com

The Serotonin (B10506) Pathway: Occurring in enterochromaffin cells and neurons, this pathway converts tryptophan into the neurotransmitter serotonin (5-hydroxytryptamine) and subsequently into the hormone melatonin. nih.govmdpi.comyoutube.com This route metabolizes about 1-2% of available tryptophan. mdpi.com

The Indole Pathway: Within the gut, resident microbiota can metabolize tryptophan into various indole derivatives. ijbs.commdpi.com

The dysregulation of these metabolic pathways and the resulting tryptophan metabolites are implicated in a wide array of physiological processes and disease states, highlighting the compound's central role in human health. nih.govijbs.com

Definition and Structural Context of 2-Hydroxy-Tryptophan (Oxindolylalanine) as a Tryptophan Derivative

2-Hydroxy-L-tryptophan, also known by the common name oxindolylalanine, is a derivative of the amino acid L-tryptophan. ebi.ac.uknih.gov It is structurally distinct from the more commonly known metabolic intermediate 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov The defining feature of 2-hydroxy-tryptophan is the presence of a hydroxyl (-OH) group at the second position of the indole ring. researchgate.net This compound is typically formed not through a primary biosynthetic pathway, but as a product of the oxidation of tryptophan residues. nih.govresearchgate.net

The hydrochloride salt form, "Tryptophan, 2-hydroxy-, hydrochloride," is a specific preparation used in research settings. It combines the 2-hydroxy-L-tryptophan molecule with hydrochloric acid.

Below are the key chemical properties of this specific compound:

PropertyValueSource(s)
Chemical Name (S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride pharmaffiliates.com
Synonyms 2-Hydroxy L-Tryptophan Hydrochloride, Oxindolylalanine Hydrochloride researchgate.netscbt.com
CAS Number 881025-90-7 pharmaffiliates.comscbt.comchemicalbook.com
Molecular Formula C₁₁H₁₃ClN₂O₃ pharmaffiliates.comscbt.com
Molecular Weight 256.69 g/mol pharmaffiliates.comscbt.com

Academic and Research Significance of Investigating Modified Tryptophan Structures

The investigation of modified tryptophan structures, particularly 2-hydroxy-tryptophan (oxindolylalanine), holds considerable significance in academic and research spheres. Its importance stems primarily from its identity as an oxidation product of tryptophan.

Reactive oxygen species (ROS) present within cells can lead to the oxidative modification of proteins, with tryptophan residues being particularly susceptible. nih.gov The oxidation of tryptophan can yield oxindolylalanine, making its presence a key indicator or biomarker of oxidative stress and cellular damage. nih.govresearchgate.net

Furthermore, the selective chemical conversion of tryptophan to oxindolylalanine serves as a valuable tool in chemical biology and peptide chemistry. researchgate.net Researchers can intentionally modify specific tryptophan residues within peptides and proteins to study their functional roles. researchgate.net Given the importance of tryptophan residues as intrinsic fluorescent probes and their involvement in electron transfer processes, the ability to selectively modify them to oxindolylalanine provides a powerful method for probing protein structure, stability, and function. researchgate.net The ability to distinguish oxindolylalanine from its isomer, 5-hydroxytryptophan, using techniques like mass spectrometry, is crucial for accurately studying the outcomes of oxidative damage in biological systems. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H

InChI Key

NLKLEPLJCJLJMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl

Origin of Product

United States

Chemical Synthesis and Chemo Enzymatic Derivatization of 2 Hydroxy Tryptophan and Analogues

Strategies for Direct Chemical Oxidation of the Indole (B1671886) Moiety of Tryptophan

Direct oxidation of the indole ring of tryptophan presents a straightforward approach to synthesizing 2-hydroxy-tryptophan. The primary challenge lies in achieving regioselectivity, specifically targeting the C-2 position of the indole nucleus.

Achieving regioselective C-2 hydroxylation of tryptophan is crucial to avoid the formation of other oxidation products. The indole ring of tryptophan is susceptible to oxidation at various positions, but specific reaction conditions can favor the formation of the 2-hydroxy derivative. One effective method involves the use of a dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid (HCl) system, which has been shown to selectively oxidize tryptophan to oxindolylalanine nih.gov. This method is notable for its high yield and specificity, making it a valuable tool for the modification of tryptophan residues.

The combination of dimethyl sulfoxide (DMSO) and concentrated aqueous hydrochloric acid (HCl) in an acetic acid solution at room temperature has been demonstrated to be an effective oxidizing system for tryptophan. nih.gov This reagent combination readily oxidizes tryptophan to oxindolylalanine in high yields. nih.gov The reaction is not limited to DMSO, as other sulfoxides, such as methionine sulfoxide, can also be used in conjunction with HCl to achieve similar results. nih.gov For instance, the reaction of methionine sulfoxide with an equimolar amount of tryptophan yields both methionine and oxindolylalanine in high yields. nih.gov This method has been successfully applied to tryptophan-containing peptides, resulting in the isolation of the corresponding oxindolylalanine-derivatives in over 90% yield after chromatography. nih.gov The identity and purity of the products can be confirmed by ultraviolet spectral characteristics and amino acid analysis. nih.gov

Table 1: Oxidation of Tryptophan-Containing Peptides with DMSO/HCl

PeptideYield of Oxindolylalanine-Derivative
LRF (luteinizing hormone-releasing factor)>90%
Somatostatin>90%
Valine-gramicidin A>90%
ACTH 1-24>90%

Synthesis through Functional Group Transformations from Tryptophan Precursors

An alternative to direct oxidation is the synthesis of 2-hydroxy-tryptophan through the transformation of other functional groups on tryptophan precursors. This can involve the conversion of thio-aryl derivatives or the derivatization of the amino and carboxyl groups.

The synthesis of 2-thioether derivatives of tryptophan can be achieved through the reaction of L-3a-hydroxy-1,2,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (Hpi), a cyclic derivative of 2-hydroxy-tryptophan, with various thiols. nih.gov This reaction, conducted in warm aqueous acetic acid or 25% trifluoroacetic acid at room temperature, yields the corresponding 2-thioether derivatives in good yields (50-80%). nih.gov For example, reaction with cysteine produces 2-(L-3-alanylthio)-L-tryptophan, also known as tryptathionine. nih.gov While this demonstrates the reactivity at the C-2 position with sulfur nucleophiles, the reverse reaction, converting a thio-aryl group to a hydroxyl group via acidic hydrolysis to form 2-hydroxy-tryptophan, is a potential synthetic route that leverages this chemistry.

The amino and carboxyl groups of 2-hydroxy-tryptophan can be modified using standard peptide chemistry techniques to create various derivatives. The polar nature of these functional groups often necessitates derivatization prior to analysis by methods such as gas chromatography. Silylation is a common method, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on the amino and carboxyl groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. Esterification of the carboxyl group can be achieved by heating in the presence of an alcohol, such as methanol, and a catalyst like concentrated sulfuric acid or thionyl chloride. google.com The amino group can be protected using various protecting groups, such as tert-butyloxycarbonyl (Boc) or by reacting with anhydrides like trifluoroacetic anhydride. google.com These derivatization methods are essential for protecting the functional groups during subsequent reactions or for modifying the properties of the molecule for specific applications.

Development of 2-Hydroxy-Tryptophan Analogues and Synthetic Probes

The synthesis of analogues of 2-hydroxy-tryptophan is a growing area of research aimed at developing probes to study biological processes. These analogues often feature modifications to the indole ring or the amino acid side chain. For instance, palladium-catalyzed C-H activation reactions have been used for the regioselective alkylation at the C-2 position of the indole ring of N-protected tryptophan esters. nih.gov This approach allows for the introduction of various alkyl groups at the C-2 position, creating a library of tryptophan analogues. nih.gov These synthetic strategies provide access to a diverse range of 2-substituted tryptophan derivatives that can be used as tools to investigate the roles of tryptophan and its metabolites in biological systems.

Biochemical Formation and Enzymatic Transformations of Hydroxylated Tryptophan Isomers

Oxidative Metabolism of Tryptophan Leading to Hydroxylated Products (e.g., Oxindolylalanine)

The oxidative metabolism of tryptophan is a fundamental biochemical process that follows several distinct pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways, which account for the majority of tryptophan degradation. nih.govoup.comyoutube.com The kynurenine pathway, which metabolizes over 95% of tryptophan, involves the cleavage of the indole (B1671886) ring and leads to the production of compounds involved in inflammation, immune response, and neurotransmission. oup.com The serotonin pathway, on the other hand, preserves the indole structure and leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin. youtube.comwikipedia.org

Within the broader context of tryptophan oxidation, various hydroxylated products can be formed. One such product is 2-hydroxy-tryptophan, which is also known by its more stable tautomeric form, oxindolylalanine. nih.govnih.gov The formation of oxindolylalanine can occur through the oxidation of tryptophan residues within proteins, a process that can be initiated by reactive oxygen species (ROS). nih.gov While the focus of major metabolic pathways is on the formation of 5-hydroxytryptophan (B29612), the precursor to serotonin, oxindolylalanine has been identified as a product of tryptophan oxidation under various conditions. nih.gov For instance, chemical oxidation of tryptophan using a mixture of dimethyl sulfoxide (B87167) (DMSO) and concentrated hydrochloric acid in acetic acid can readily produce oxindolylalanine in high yields. nih.gov This suggests a plausible, albeit potentially non-enzymatic or stress-induced, pathway for its formation in biological systems.

The major oxidative pathways of tryptophan are summarized below:

Kynurenine Pathway : The primary route for tryptophan catabolism, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govoup.com

Serotonin Pathway : Initiated by the hydroxylation of tryptophan at the 5-position by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). wikipedia.orgnih.gov

Indole Pathway : In gut microbes, tryptophan can be metabolized to indole and its derivatives. nih.gov

Enzymatic Hydroxylation Mechanisms by Monooxygenases (e.g., Cytochrome P450-dependent hydroxylases)

The enzymatic hydroxylation of tryptophan is predominantly carried out by a class of enzymes known as monooxygenases. These enzymes incorporate one atom of molecular oxygen into the substrate, in this case, tryptophan, while the other oxygen atom is reduced to water.

Tryptophan Hydroxylase (TPH): The most well-characterized tryptophan-hydroxylating enzyme is tryptophan hydroxylase (TPH), a pterin-dependent aromatic amino acid hydroxylase. nih.gov TPH specifically catalyzes the hydroxylation of tryptophan at the C5 position of the indole ring to produce 5-hydroxytryptophan, the rate-limiting step in the biosynthesis of serotonin. nih.govyoutube.com This reaction requires tetrahydrobiopterin (B1682763) (BH4) and molecular oxygen as co-substrates, and a non-heme iron (Fe(II)) at the active site. nih.gov The catalytic cycle involves the binding of BH4 and O2 to the iron center, leading to the formation of a highly reactive iron-oxygen species that performs the electrophilic attack on the indole ring. nih.gov

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are a large and diverse superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov While tryptophan is not a direct substrate for most mammalian CYP enzymes, these enzymes are involved in the metabolism of tryptophan derivatives. nih.gov For instance, in plants, CYP enzymes such as CYP79B2 and CYP79B3 catalyze the N-hydroxylation of tryptophan to form indole-3-acetaldoxime, a key step in the biosynthesis of glucosinolates. nih.gov

The general catalytic cycle of cytochrome P450 enzymes involves the following key steps: pnas.org

Binding of the substrate to the ferric (Fe³⁺) form of the enzyme.

A one-electron reduction of the heme iron to the ferrous (Fe²⁺) state.

Binding of molecular oxygen to the ferrous heme.

A second one-electron reduction, leading to the formation of a peroxo-iron species.

Cleavage of the O-O bond, accompanied by protonation, to generate a highly reactive ferryl-oxo (Fe⁴⁺=O) intermediate, known as Compound I.

This intermediate abstracts a hydrogen atom from the substrate, followed by a hydroxyl rebound step to form the hydroxylated product.

While the direct enzymatic synthesis of 2-hydroxy-tryptophan by a specific monooxygenase is not as extensively documented as that of 5-hydroxytryptophan, the powerful oxidizing nature of intermediates in the cytochrome P450 cycle suggests a potential mechanism for such a reaction, particularly under conditions of oxidative stress or with specific CYP isoforms.

Role of Hydroxylated Tryptophan Intermediates in Secondary Metabolite Biosynthesis

Hydroxylated tryptophan intermediates are crucial precursors for a wide range of secondary metabolites in various organisms, from bacteria and fungi to plants. nih.govrsc.orgresearchgate.net These metabolites often possess significant biological activities.

The most prominent role of a hydroxylated tryptophan intermediate is that of 5-hydroxytryptophan (5-HTP) in the biosynthesis of serotonin and melatonin. youtube.comnih.gov Following its formation by tryptophan hydroxylase, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase to yield serotonin. wikipedia.org Serotonin itself can then be further metabolized, particularly in the pineal gland, to produce melatonin, a hormone that regulates circadian rhythms. youtube.com

In the plant kingdom, hydroxylated tryptophan derivatives are integral to the synthesis of various defense compounds and phytohormones. As mentioned, N-hydroxylated tryptophan is a key intermediate in the formation of indole glucosinolates, which play a role in protecting plants from herbivores and pathogens. nih.gov

Bisindole alkaloids, a large class of natural products with potent medicinal properties, are derived from two molecules of L-tryptophan. nih.gov The biosynthetic pathways leading to these complex molecules often involve oxidative and hydroxylating steps, highlighting the importance of modified tryptophan precursors. nih.gov Similarly, the biosynthesis of pyrroloindoline-containing natural products, which are known for their biological activities, also originates from tryptophan and involves various enzymatic modifications. rsc.org

While the direct incorporation of 2-hydroxy-tryptophan (oxindolylalanine) into a major secondary metabolite pathway is not as clearly defined as that of 5-HTP, its presence as an oxidation product of tryptophan in natural products has been noted. researchgate.net This suggests it may be formed within biosynthetic pathways, potentially through the action of non-specific oxidases or as a result of cellular oxidative stress, and subsequently incorporated into more complex structures.

Substrate Specificity and Catalytic Activity of Tryptophan-Modifying Enzymes

The substrate specificity and catalytic efficiency of tryptophan-modifying enzymes are critical determinants of the metabolic fate of tryptophan. Tryptophan hydroxylase (TPH) exhibits a high degree of specificity for L-tryptophan, although it can hydroxylate other aromatic amino acids, such as phenylalanine, at a much lower rate. researchgate.net

There are two main isoforms of TPH in mammals, TPH1 and TPH2, which have distinct tissue distributions and kinetic properties. TPH1 is primarily found in peripheral tissues, while TPH2 is the main isoform in the central nervous system. nih.gov Studies have shown that TPH1 generally has a lower Km value for tryptophan compared to TPH2, indicating a higher affinity for the substrate. nih.gov The Vmax of TPH2 can be significantly increased by the removal of its N-terminal regulatory domain, suggesting an inhibitory function of this region. nih.gov

The catalytic activity of TPH is also subject to regulation by phosphorylation and the binding of allosteric effectors. The structure of the active site, including key amino acid residues, plays a crucial role in substrate binding and catalysis.

The following tables summarize some of the reported kinetic parameters for tryptophan hydroxylase.

Table 1: Single Turnover Kinetic Parameters for Tryptophan Hydroxylase with Tryptophan

Parameter Value Reference
KO2 37 µM nih.gov
k2 (Intermediate Formation) 54 s⁻¹ nih.gov
k3 (Intermediate Decay) 4.4 s⁻¹ nih.gov
kburst (5-HTP Formation) 1.3 ± 0.6 s⁻¹ nih.gov
klinear (Steady State Rate) 0.25 ± 0.05 s⁻¹ nih.gov

This table presents kinetic constants from single turnover experiments, providing insight into individual steps of the catalytic cycle.

Table 2: Steady State Kinetic Parameters for Tryptophan Hydroxylase

Enzyme/Condition Substrate Km (µM) kcat (s⁻¹) Reference
Rabbit TRH (truncated) Tryptophan (with 6-MePH₄) 29 ± 3 7.6 ± 0.2 researchgate.net
Rabbit TRH (truncated) Tryptophan (with BH₄) 51 ± 6 3.5 ± 0.1 researchgate.net
Rabbit TRH (truncated) Phenylalanine (with 6-MePH₄) 68 ± 6 5.3 ± 0.2 researchgate.net
Rabbit TRH (truncated) Phenylalanine (with BH₄) 48 ± 5 3.0 ± 0.1 researchgate.net

The specificity of enzymes like cytochrome P450 is also dictated by the structure of their active site. The heme group within the active site is the locus of catalysis, and the surrounding protein environment determines which substrates can bind and in what orientation, thereby controlling the position of hydroxylation. pnas.orgacs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxy Tryptophan in Research Matrices

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for the definitive identification and structural analysis of 2-hydroxy-tryptophan hydrochloride. By probing the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular composition.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing the chromophoric indole (B1671886) ring system of 2-hydroxy-tryptophan. The introduction of a hydroxyl group at the C2 position of the indole ring influences the electronic transitions within the aromatic system, resulting in a characteristic UV absorption spectrum. In its native form, tryptophan exhibits absorption maxima typically around 280 nm. The presence of the hydroxyl group in 2-hydroxy-tryptophan is expected to cause a slight shift in the absorption wavelength (λmax), which is useful for its detection and differentiation from other tryptophan derivatives. For quantitative analysis, a UV detector coupled with a separation technique like HPLC is often employed. The absorbance is directly proportional to the concentration, allowing for quantification when compared against a standard calibration curve. Related tryptophan metabolites are often detected using fluorescence with excitation wavelengths set between 270 nm and 340 nm. nih.gov

Table 1: Typical UV-Vis Absorption Data for Indole-Containing Amino Acids This table presents typical data for related compounds to illustrate the analytical principles, as specific data for the hydrochloride salt of 2-hydroxy-tryptophan may vary.

Compound Typical λmax (nm) Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) Solvent
L-Tryptophan ~280 ~5,600 Neutral Buffer
5-Hydroxytryptophan (B29612) ~275 ~5,500 Neutral Buffer

| 2-Hydroxy-Tryptophan | Expected near 280-290 | Data not available | Neutral Buffer |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2-hydroxy-tryptophan hydrochloride. Both one-dimensional (¹H NMR) and two-dimensional (e.g., HSQC) experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In ¹H NMR, the chemical shifts of the protons on the indole ring, the α-carbon, and the β-carbon provide a unique fingerprint. For instance, the indole N-H proton of L-tryptophan has been identified with a chemical shift of 10.1 ppm. nih.gov The protons on the aromatic ring typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the amino acid side chain (α-H and β-CH₂) resonate further upfield. The addition of the hydroxyl group at the C2 position significantly alters the electronic environment and, consequently, the chemical shifts of adjacent protons, aiding in its specific identification. hmdb.cahmdb.ca

Table 2: Expected ¹H NMR Chemical Shifts (δ) for 2-Hydroxy-Tryptophan Hydrochloride Based on the known spectrum of L-Tryptophan and expected substituent effects. Spectra are typically run in D₂O or DMSO-d₆.

Proton Expected Chemical Shift Range (ppm) Multiplicity
Indole N-H 10.0 - 11.0 Singlet
Aromatic C-H (C4-C7) 7.0 - 8.0 Multiplets
Alpha-H (α-H) 4.0 - 4.5 Triplet/Doublet of Doublets
Beta-H (β-CH₂) 3.2 - 3.6 Multiplets
Amine (-NH₃⁺) 8.0 - 9.0 Broad Singlet

Fourier-Transform Infrared (FTIR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of key functional groups. The FTIR spectrum of 2-hydroxy-tryptophan hydrochloride will display characteristic absorption bands corresponding to the various functional moieties present.

Key vibrational modes include the O-H stretch from the hydroxyl group and carboxylic acid, the N-H stretches from the protonated amine (as the hydrochloride salt) and the indole ring, the C=O stretch from the carboxylic acid, and various C-C and C-H vibrations within the aromatic and aliphatic portions of the molecule. nih.gov A strong band centered around 1680 cm⁻¹ is characteristic of the C=O bond in related molecules. researchgate.net The specific frequencies of these vibrations can confirm the presence of the constituent functional groups and provide information about their chemical environment, such as hydrogen bonding.

Table 3: Characteristic FTIR Vibrational Frequencies for 2-Hydroxy-Tryptophan Hydrochloride

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Hydroxyl/Carboxylic Acid) Stretching 3200 - 3500 Broad, Strong
N-H (Indole) Stretching ~3400 Medium
N-H (Ammonium, -NH₃⁺) Stretching 2800 - 3100 Broad, Medium
C-H (Aromatic) Stretching 3000 - 3100 Medium-Weak
C=O (Carboxylic Acid) Stretching 1700 - 1750 Strong
C=C (Aromatic) Stretching 1500 - 1600 Medium

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are essential for separating 2-hydroxy-tryptophan from complex mixtures, such as reaction products or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of tryptophan and its derivatives. nih.gov For 2-hydroxy-tryptophan, a reversed-phase HPLC method is typically employed.

Separation is commonly achieved on a C18 column, which contains a nonpolar stationary phase. escholarship.orgasianpubs.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier like acetonitrile (B52724) or methanol. asianpubs.org By using an isocratic or gradient elution, where the composition of the mobile phase is varied over time, 2-hydroxy-tryptophan can be effectively separated from its parent compound, tryptophan, and other isomers like 5-hydroxytryptophan.

Detection is often performed using a UV detector set at the compound's absorption maximum (e.g., ~280 nm) or a fluorescence detector for enhanced sensitivity. nih.gov Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

Table 4: Typical HPLC Method Parameters for Tryptophan Metabolite Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water with buffer (e.g., 0.1% Phosphoric Acid) Elution of the analyte from the column
Flow Rate 0.8 - 1.2 mL/min Controls retention time and peak shape
Detection UV at ~280 nm or Fluorescence (Ex/Em specific) Analyte detection and quantification

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times |

For highly sensitive and specific analysis, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.

After the analyte elutes from the HPLC column, it is ionized (e.g., by Electrospray Ionization, ESI) and enters the mass spectrometer. The instrument then separates the ions based on their mass-to-charge ratio (m/z). For 2-hydroxy-tryptophan (molecular weight 220.22 g/mol ), the mass spectrometer would be set to detect its protonated molecular ion [M+H]⁺ at m/z 221.2. nih.gov

For even greater specificity and lower detection limits, tandem mass spectrometry (LC-MS/MS) can be used. nih.govnih.gov In this mode, the parent ion (m/z 221.2) is selected and fragmented, and a specific fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, minimizing interference from other compounds in the matrix and allowing for accurate quantification well into the nanogram-per-milliliter range. nih.gov

Table 5: Compound Names Mentioned

Compound Name
2-Hydroxy-Tryptophan Hydrochloride
L-Tryptophan
5-Hydroxytryptophan
Acetonitrile
Methanol
D₂O (Deuterium Oxide)
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

Amino Acid Analysis for Specific Hydroxylated Tryptophan Residues in Peptides

The accurate characterization and quantification of specific hydroxylated tryptophan residues within peptide and protein structures present significant analytical challenges. The inherent instability of the tryptophan indole ring, particularly during the acid hydrolysis step required to break down peptides into their constituent amino acids, often leads to the degradation of both tryptophan and its oxidized derivatives. thermofisher.comfrontiersin.orgfrontiersin.org This necessitates the development of specialized analytical methodologies to preserve the integrity of these modified residues and allow for their precise measurement.

A primary obstacle in the analysis of hydroxylated tryptophan is its susceptibility to degradation under the harsh acidic conditions traditionally used for protein hydrolysis. frontiersin.org To circumvent this, alkaline hydrolysis, often employing sodium hydroxide (B78521) or lithium hydroxide, has been widely adopted as it offers improved recovery of tryptophan and its derivatives. thermofisher.comnih.govrsc.org The efficacy of alkaline hydrolysis can be further enhanced by the inclusion of antioxidants or protective agents, such as tryptamine (B22526) or ascorbic acid, in the hydrolysis mixture to prevent oxidative degradation. nih.govnih.gov An alternative approach involves using methanesulfonic acid for hydrolysis, which has also been shown to be effective in preserving these labile residues. nih.gov

Following hydrolysis, chromatographic separation is essential for isolating hydroxylated tryptophan from other amino acids and potential interfering compounds. High-performance liquid chromatography (HPLC) is a cornerstone technique in this field. nih.gov A study involving a synthetic peptide modified with 2-hydroxy-5-nitrobenzyl bromide successfully utilized HPLC to separate multiple modified tryptophan derivatives. nih.gov More advanced methods employ zwitterionic ion-exchange chromatography, which can effectively separate parent amino acids from their various oxidation products. nih.gov

For detection and quantification, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity. nih.govnih.gov This is crucial for detecting the low-abundance post-translational modifications like hydroxylation. nih.gov LC-MS methods can be tailored to simultaneously quantify both the parent (unmodified) amino acids and their oxidized forms, including various isomers of hydroxy-tryptophan. nih.gov

One validated LC-MS protocol for the absolute quantification of intact and oxidized amino acids utilizes a zwitterionic ion-exchange column for separation. nih.gov The method involves protein hydrolysis with methanesulfonic acid in the presence of tryptamine, followed by purification using strong cation exchange solid-phase extraction before LC-MS analysis. nih.gov

Table 1: Example of an LC-MS Method for the Analysis of Hydroxylated Tryptophan and Other Oxidized Amino Acids

Parameter Condition
Chromatography Zwitterionic Ion-Exchange
Column Imtakt Intrada Amino Acid (100 x 3.0 mm)
Mobile Phase A Acetonitrile/Formic Acid (100/0.3)
Mobile Phase B Acetonitrile/100 mM Ammonium Formate (20/80)
Gradient 20% B (4 min), 20-100% B (10 min), 100% B (2 min)
Detection ESI LC-MS (Positive Ion Mode)
Hydrolysis 4 M Methanesulfonic Acid with 0.2% (w/v) Tryptamine
Purification Strong Cation Exchange Solid Phase Extraction

This table summarizes the chromatographic and mass spectrometric conditions from a published method for analyzing oxidized amino acids, including hydroxy-tryptophan. nih.gov

The performance of such methods demonstrates their suitability for detailed research applications. The dynamic range and limits of quantification are critical metrics for assessing the method's capability to measure trace amounts of modified amino acids in complex biological matrices.

Table 2: Performance of a Validated LC-MS Method for Oxidized Amino Acid Quantification

Analyte Group Dynamic Range (on column) Limit of Quantification (LOQ)
Parent Amino Acids ~2–1000 pmol N/A
Oxidation Products 80 fmol–20 pmol As low as 200 fmol (o,o'-di-tyrosine)

This table illustrates the performance characteristics of an advanced LC-MS method, highlighting its wide dynamic range and low limits of quantification for various amino acid oxidation products, which include hydroxy-tryptophan. nih.gov

In addition to MS, other detection techniques such as UV detection can be used with HPLC. mtc-usa.com For specialized systems like anion-exchange chromatography-based amino acid analyzers (AAA-Direct), integrated pulsed amperometric detection (IPAD) offers a means of direct detection without the need for derivatization. thermofisher.com However, for many HPLC applications, pre-column derivatization using reagents like o-phthaldialdehyde (OPA) is employed to enhance the fluorescence or UV absorbance of the amino acids, thereby improving detection sensitivity. nih.gov

Emerging Research Avenues and Methodological Advancements in 2 Hydroxy Tryptophan Studies

Development of Chemo-Enzymatic Approaches for Stereoselective Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of molecules like 2-hydroxy-tryptophan. Consequently, developing synthetic methods that can selectively produce a specific stereoisomer is a significant area of research. Chemo-enzymatic approaches, which combine the strengths of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes), are at the forefront of this effort. nih.gov

Table 1: Comparison of Synthetic Approaches for Tryptophan Derivatives

Discovery and Characterization of Novel Enzymes Involved in Tryptophan Hydroxylation

Central to the advancement of chemo-enzymatic synthesis and the understanding of 2-hydroxy-tryptophan's biological role is the discovery and characterization of novel enzymes capable of hydroxylating tryptophan at the 2-position. While tryptophan hydroxylase (TPH) enzymes are well-known for catalyzing the formation of 5-hydroxytryptophan (B29612), the precursor to serotonin (B10506), enzymes that specifically target the 2-position are less characterized. nih.govnih.govresearchgate.netyoutube.comyoutube.comsemanticscholar.orgwikipedia.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govnih.gov

Current research focuses on screening microbial sources and employing protein engineering techniques to identify or create enzymes with the desired activity. Once a potential enzyme is identified, it undergoes a rigorous characterization process to determine its substrate specificity, optimal reaction conditions (pH, temperature), and kinetic parameters. This information is critical for its application in synthetic processes and for understanding its potential physiological function. The discovery of novel tryptophan hydroxylases with unique regiospecificity opens up new possibilities for the biocatalytic production of a variety of hydroxylated tryptophan derivatives. nih.gov

Integration of Multi-Omics Data for Comprehensive Metabolic Pathway Reconstruction

To fully understand the significance of Tryptophan, 2-hydroxy-, hydrochloride, it is essential to place it within the broader context of cellular metabolism. The integration of "multi-omics" data, which includes genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for reconstructing comprehensive metabolic pathways. frontiersin.orgnih.govfrontiersin.orgyoutube.combiorxiv.org

By analyzing the complete set of genes (genomics), their expression levels (transcriptomics), the resulting proteins (proteomics), and the small molecule metabolites (metabolomics) in a biological system, researchers can identify the enzymes and pathways that may be involved in the synthesis and degradation of 2-hydroxy-tryptophan. For instance, a metabolomics study might detect the presence of 2-hydroxy-tryptophan, and by correlating its abundance with the expression of specific genes and proteins, scientists can hypothesize which enzymes are responsible for its formation. This systems-level approach provides a holistic view of tryptophan metabolism and can uncover previously unknown connections and regulatory mechanisms. nih.govresearchgate.netkegg.jpmdpi.com

Refinement of Computational Models for Predicting Novel Tryptophan Derivative Properties and Reactivity

Computational modeling has become an indispensable tool in modern chemical and biological research. In the context of 2-hydroxy-tryptophan and its derivatives, computational models are being refined to predict their physicochemical properties, biological activities, and chemical reactivity. nih.govnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict how modifications to the tryptophan structure will affect its interaction with biological targets like enzymes and receptors. nih.govmdpi.com These models use the three-dimensional structure of the molecule and its electronic properties to calculate its binding affinity and potential biological effects. Furthermore, computational methods can predict the reactivity of different positions on the tryptophan molecule, guiding the design of synthetic routes and helping to anticipate potential degradation products. nih.gov The continuous refinement of these computational tools accelerates the discovery and development of novel tryptophan derivatives with desired properties.

Table 2: Compound Names Mentioned in the Article

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